(1R)-1-(4-butylphenyl)ethanol

Chiral Chromatography Quality Control Analytical Chemistry

(1R)-1-(4-butylphenyl)ethanol (CAS 105364-43-0) is a chiral secondary benzylic alcohol with molecular formula C12H18O and a molecular weight of 178.27 g/mol. It is a defined stereoisomer—specifically the (R)-enantiomer—of 1-(4-butylphenyl)ethanol.

Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
CAS No. 105364-43-0
Cat. No. B6285984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(4-butylphenyl)ethanol
CAS105364-43-0
Molecular FormulaC12H18O
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)C(C)O
InChIInChI=1S/C12H18O/c1-3-4-5-11-6-8-12(9-7-11)10(2)13/h6-10,13H,3-5H2,1-2H3/t10-/m1/s1
InChIKeyIMXTYZIZHGRRMC-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-1-(4-Butylphenyl)ethanol (CAS 105364-43-0) Technical Profile and Procurement Considerations


(1R)-1-(4-butylphenyl)ethanol (CAS 105364-43-0) is a chiral secondary benzylic alcohol with molecular formula C12H18O and a molecular weight of 178.27 g/mol [1]. It is a defined stereoisomer—specifically the (R)-enantiomer—of 1-(4-butylphenyl)ethanol. The compound is primarily employed as a chiral building block or synthetic intermediate in asymmetric synthesis and medicinal chemistry, with commercial sources typically offering a purity of 95% . Its value proposition is intrinsically tied to its stereochemical identity, which distinguishes it from its enantiomer, (1S)-1-(4-butylphenyl)ethanol (CAS 125638-82-6), and the racemic mixture (CAS 125639-56-7).

Procurement Risk of Substituting (1R)-1-(4-Butylphenyl)ethanol with Its Enantiomer or Racemate


Generic substitution of (1R)-1-(4-butylphenyl)ethanol with its (S)-enantiomer (CAS 125638-82-6) or the racemic mixture (CAS 125639-56-7) is chemically and functionally non-equivalent in a stereospecific context. While all three share the same molecular weight (178.27 g/mol) and basic chemical formula , they differ fundamentally in their three-dimensional spatial arrangement. This difference has profound implications in chiral environments, such as interactions with biological receptors or asymmetric catalytic cycles. The (R)- and (S)-enantiomers can exhibit divergent binding affinities, metabolic pathways, or reaction rates [1]. Therefore, for applications requiring a specific stereochemical outcome—such as the synthesis of an enantiopure pharmaceutical intermediate or the evaluation of a chiral catalyst's selectivity—substitution with the incorrect isomer or a racemate invalidates the experiment or process, leading to data misinterpretation, failed reactions, or an impure final product.

Quantitative Differentiation Guide for (1R)-1-(4-Butylphenyl)ethanol vs. Comparators


Enantiomeric Purity and Identity Verification via Chiral HPLC and QC Documentation

As a single enantiomer, (1R)-1-(4-butylphenyl)ethanol is differentiated from its racemate (CAS 125639-56-7) and the opposite (S)-enantiomer (CAS 125638-82-6) by its stereochemical identity. While all share the same molecular formula and weight (C12H18O, 178.27 g/mol), they are distinct chemical entities with unique CAS numbers . Commercial suppliers for CAS 105364-43-0 provide batch-specific quality control documentation, including NMR, HPLC, and GC reports, which analytically confirm the identity and purity of the (R)-enantiomer . This documentation is crucial for verifying that the material supplied is the desired stereoisomer and not a mixture, which is essential for reproducible research.

Chiral Chromatography Quality Control Analytical Chemistry

Differentiation from Positional Isomer 2-(4-Butylphenyl)ethanol in Synthetic Utility

(1R)-1-(4-butylphenyl)ethanol is a secondary benzylic alcohol, which distinguishes it from its positional isomer, 2-(4-butylphenyl)ethanol (CAS 60834-63-1), a primary alcohol. The molecular formula for both is C12H18O, and they share the same molecular weight of 178.27 g/mol . The key difference lies in the carbon atom bearing the hydroxyl group. In (1R)-1-(4-butylphenyl)ethanol, the OH group is on the benzylic carbon (the carbon adjacent to the aromatic ring), making it a chiral secondary alcohol. In 2-(4-butylphenyl)ethanol, the OH group is on a primary carbon two atoms away from the ring, making it an achiral primary alcohol . This structural difference leads to distinct reactivity, with the secondary benzylic alcohol being more prone to oxidation to a ketone or activation for nucleophilic substitution.

Organic Synthesis Building Blocks Medicinal Chemistry

Chiral Resolution Capabilities on Standard HPLC Phases

As a chiral secondary alcohol, (1R)-1-(4-butylphenyl)ethanol can be separated from its (S)-enantiomer using chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). This is a class-level property of chiral benzylic alcohols. While specific retention times or separation factors (α) for this exact compound on a particular CSP (e.g., Chiralcel OD-H) were not identified in the available literature, the general principle is well-established [1]. Researchers can develop and validate an HPLC method to quantify the enantiomeric excess (ee) of this compound in a reaction mixture. This is a critical analytical capability that is not applicable to its achiral analog, 2-(4-butylphenyl)ethanol.

Analytical Chemistry Chiral Separation Method Development

Validated Application Scenarios for Procuring (1R)-1-(4-Butylphenyl)ethanol


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

This compound is ideally suited as a starting material or chiral building block for the enantioselective synthesis of active pharmaceutical ingredients (APIs) or their intermediates. Its defined (R)-configuration allows for the introduction of stereochemical complexity into a target molecule, which is a critical step in the development of single-enantiomer drugs . Procurement is justified when a synthetic route specifically calls for this stereoisomer.

Evaluation of New Asymmetric Catalysts and Biocatalysts

(1R)-1-(4-butylphenyl)ethanol serves as a model substrate for investigating the performance of novel chiral catalysts, such as oxazaborolidines, or enzymes like alcohol dehydrogenases . Its availability in high enantiomeric purity allows researchers to accurately measure the enantioselectivity of a new catalytic system by analyzing the product distribution or reaction rate. The use of a well-defined, commercially available chiral alcohol reduces experimental variability and facilitates direct comparison with literature data.

Chiral Reference Standard for Analytical Method Development

Procuring (1R)-1-(4-butylphenyl)ethanol is essential for laboratories developing or validating chiral HPLC or GC methods. It can serve as a pure (R)-enantiomer standard to establish system suitability, determine retention times, and calculate resolution factors for separating it from its (S)-enantiomer . This is a fundamental application in pharmaceutical quality control and academic research involving chiral molecules.

Synthesis of Chiral Liquid Crystals and Advanced Materials

The compound's chiral secondary alcohol moiety, combined with the para-butylphenyl group, makes it a potential precursor for the synthesis of chiral dopants for liquid crystal displays or other advanced materials where molecular chirality influences macroscopic properties like helical pitch and optical activity . Its procurement is driven by the need for a specific, enantiopure building block to achieve desired material characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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